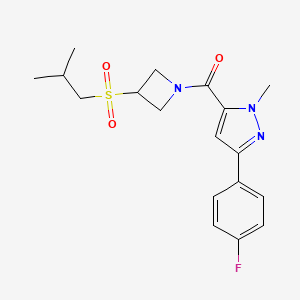
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, with the chemical formula C21H19F2N3O2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluorophenyl group and an azetidine moiety linked via a methanone functional group. The molecular weight is approximately 383.4 g/mol. The structure can be represented as follows:
- Chemical Formula : C21H19F2N3O2
- Molecular Weight : 383.4 g/mol
- CAS Number : 2034498-71-8
Antioxidant and Anti-inflammatory Properties
Research has indicated that pyrazole derivatives, including the compound , exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can interact effectively with biological targets involved in oxidative stress and inflammation pathways .
Key Findings:
- Molecular docking simulations suggest strong binding affinity to enzymes associated with inflammatory responses.
- Compounds similar to this have been reported to reduce pro-inflammatory cytokine levels in vitro.
Anticancer Potential
Pyrazole derivatives are widely studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Study:
A study involving the application of this compound on human breast cancer cells revealed:
- IC50 Values : The IC50 value was determined to be in the micromolar range, indicating potent activity against cancer cells.
- Mechanism : The compound was found to inhibit cell proliferation by inducing G2/M phase arrest.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can enhance its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and potentially enhances membrane permeability |
| Azetidine Ring | Contributes to binding affinity with biological targets |
Computational Studies
Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of the compound. These studies suggest that modifications can lead to improved stability and reactivity, which are critical for enhancing biological activity .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-12(2)11-26(24,25)15-9-22(10-15)18(23)17-8-16(20-21(17)3)13-4-6-14(19)7-5-13/h4-8,12,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKPSYVCIVRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














